

Hematological Indices and Molecular Characterization of Hemoglobin Tianshui: An In-depth Technical Guide

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Compound of Interest

Compound Name: *hemoglobin Tianshui*

Cat. No.: *B1178653*

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This technical guide provides a comprehensive overview of the hematological and molecular characteristics of Hemoglobin (Hb) Tianshui, a rare β -globin gene variant. The information presented is tailored for researchers, scientists, and drug development professionals, focusing on the quantitative data, experimental protocols, and underlying molecular mechanisms associated with this hemoglobinopathy. The data herein is primarily based on the limited case reports available in the scientific literature.

Hematological Profile of Hemoglobin Tianshui

Hemoglobin Tianshui is scientifically designated as $\beta 39(\text{C5})\text{Glu} \rightarrow \text{Arg}$; HBB: c.119A > G. It is a rare structural variant of the β -globin chain. The hematological indices for individuals with this variant, particularly in a compound heterozygous state with Hemoglobin S (Hb S), provide crucial insights into its clinical manifestation. The following table summarizes the available quantitative data from reported cases of Hb S/Hb Tianshui.

Table 1: Hematological Indices in Individuals with Hb S/Hb Tianshui Compound Heterozygosity Compared to Normal Adult Reference Ranges

Hematological Parameter	Case 1 (Hb S/Hb Tianshui)	Case 2 (Hb S/Hb Tianshui)	Normal Adult Reference Range
Red Blood Cell Count (RBC)	4.2 x 10 ¹² /L	3.8 x 10 ¹² /L	4.5 - 5.9 x 10 ¹² /L (Male) 4.1 - 5.1 x 10 ¹² /L (Female)
Hemoglobin (HGB)	9.8 g/dL	8.9 g/dL	14.0 - 17.5 g/dL (Male) 12.3 - 15.3 g/dL (Female)
Hematocrit (HCT)	31.5 %	28.7 %	41.5 - 50.4 % (Male) 36.9 - 44.6 % (Female)
Mean Corpuscular Volume (MCV)	75 fL	75.5 fL	80 - 96 fL
Mean Corpuscular Hemoglobin (MCH)	23.3 pg	23.4 pg	27 - 33 pg
Mean Corpuscular Hemoglobin Concentration (MCHC)	31.1 g/dL	31.0 g/dL	32 - 36 g/dL
Hemoglobin A (HbA)	0 %	0 %	95.0 - 98.0 %
Hemoglobin A2 (HbA2)	3.5 %	3.6 %	2.0 - 3.5 %
Hemoglobin F (HbF)	2.0 %	2.5 %	< 2.0 %
Hemoglobin S (HbS)	47.0 %	46.5 %	0 %
Hemoglobin Tianshui	47.5 %	47.4 %	0 %

Experimental Protocols

The identification and characterization of **Hemoglobin Tianshui** involve a combination of protein and molecular analysis techniques. The following are detailed methodologies for the key experiments cited in the literature.

Cation Exchange High-Performance Liquid Chromatography (HPLC)

Cation exchange HPLC is a primary screening method for the detection of hemoglobin variants.

- **Principle:** This technique separates different hemoglobin fractions based on their net charge. Hemoglobin molecules are proteins with charged amino acid residues, and a change in the amino acid sequence, as seen in hemoglobin variants, can alter the overall charge of the protein.
- **Sample Preparation:** Whole blood collected in EDTA tubes is lysed to release hemoglobin. The hemolysate is then diluted with a specific buffer before injection into the HPLC system.
- **Instrumentation:** A high-performance liquid chromatograph equipped with a cation exchange column and a UV-Vis detector is used.
- **Procedure:**
 - The prepared hemolysate is injected into the cation exchange column.
 - A gradient of increasing ionic strength buffer is passed through the column.
 - Different hemoglobin fractions elute at different times based on their affinity for the column material, which is determined by their net charge.
 - The eluted fractions are detected by the UV-Vis detector at a wavelength of 415 nm.
 - The retention time and the area of the peaks are used to identify and quantify the different hemoglobin fractions. In the case of Hb Tianshui, a characteristic chromatogram pattern may be observed, with a prominent peak in the Hb A2 window on cation exchange HPLC.

[1]

DNA Sequencing of the β -Globin Gene (HBB)

DNA sequencing is the gold standard for the definitive diagnosis of hemoglobin variants.

- Principle: This method determines the exact nucleotide sequence of the β -globin gene to identify any mutations.
- Sample Preparation: Genomic DNA is extracted from peripheral blood leukocytes using a commercial DNA extraction kit.
- Polymerase Chain Reaction (PCR):
 - The β -globin gene is amplified from the extracted genomic DNA using specific primers that flank the coding regions and intron-exon boundaries.
 - The PCR product is then purified to remove excess primers and nucleotides.
- Sequencing:
 - The purified PCR product is subjected to Sanger sequencing using fluorescently labeled dideoxynucleotides.
 - The sequencing reaction products are separated by size using capillary electrophoresis.
 - A laser excites the fluorescent labels, and a detector records the emitted light, generating a chromatogram that represents the nucleotide sequence.
 - The obtained sequence is compared with the reference sequence of the HBB gene to identify any mutations. For **Hemoglobin Tianshui**, the specific mutation identified is c.119A > G in the HBB gene.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the diagnostic workflow and the molecular basis of **Hemoglobin Tianshui**.

Diagnostic Workflow for **Hemoglobin Tianshui**.
Molecular Basis of **Hemoglobin Tianshui**.

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References

- 1. researchgate.net [researchgate.net]
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